(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid
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Overview
Description
The compound “(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid” is a complex organic molecule. It features multiple amino acid residues linked together, suggesting it may be a peptide or protein fragment. Such compounds are often of interest in biochemistry and medicinal chemistry due to their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. These methods involve the sequential addition of protected amino acids to a growing peptide chain. Common protecting groups for amino acids include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which can efficiently assemble long peptide chains. The process involves cycles of deprotection, coupling, and washing to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (diisopropylcarbodiimide).
Major Products Formed
The major products of these reactions depend on the specific residues involved. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Chemistry
Peptides like this one are used as models to study protein folding, stability, and interactions. They can also serve as catalysts in certain chemical reactions.
Biology
In biology, peptides are used to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine
Medically, peptides can act as hormones, enzyme inhibitors, or antimicrobial agents. They are also explored as drug delivery systems and vaccines.
Industry
In industry, peptides are used in cosmetics, food additives, and as research tools in biotechnology.
Mechanism of Action
The mechanism of action for peptides depends on their specific sequence and structure. They may bind to receptors, inhibit enzymes, or interact with other proteins to exert their effects. Molecular targets can include G-protein coupled receptors, ion channels, and enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid:
(2S)-2-amino-3-methylpentanoic acid:
Uniqueness
The uniqueness of the compound lies in its specific sequence and structure, which confer unique biological activities and properties. The presence of multiple amino acid residues and functional groups allows for diverse interactions and functions.
Properties
Molecular Formula |
C64H98N14O21 |
---|---|
Molecular Weight |
1399.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C64H98N14O21/c1-7-33(5)51(74-56(90)39(27-35-18-20-36(79)21-19-35)70-55(89)41(30-49(83)84)71-54(88)40(29-47(67)80)69-53(87)37(66)28-48(81)82)60(94)75-52(34(6)8-2)63(97)78-25-13-17-46(78)59(93)72-42(26-32(3)4)61(95)76-23-12-16-45(76)58(92)73-43(31-50(85)86)62(96)77-24-11-15-44(77)57(91)68-38(64(98)99)14-9-10-22-65/h18-21,32-34,37-46,51-52,79H,7-17,22-31,65-66H2,1-6H3,(H2,67,80)(H,68,91)(H,69,87)(H,70,89)(H,71,88)(H,72,93)(H,73,92)(H,74,90)(H,75,94)(H,81,82)(H,83,84)(H,85,86)(H,98,99)/t33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,51-,52-/m0/s1 |
InChI Key |
GVSHHCYCUPRKSG-ICWOOOQGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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